
3,6-Anhydro-D-glucose
Vue d'ensemble
Description
3,6-Anhydro-D-glucose (3,6-Anhydro-D-glucopyranose) is a monosaccharide that is a structural isomer of D-glucose. It is a colorless, crystalline solid with a molecular formula of C6H10O5 and a molecular weight of 162.14 g/mol. This compound is an important intermediate in the synthesis of several polysaccharides and has been used in the production of polysaccharide-based pharmaceuticals. Additionally, it has been studied for its potential role in various biochemical and physiological processes. In
Applications De Recherche Scientifique
Biotechnologie marine et biotechnologie bleue
Le 3,6-Anhydro-D-glucose est un composant clé des carraghénanes, qui sont des polysaccharides sulfatés dérivés d'algues rouges marines . Ces composés jouent un rôle important dans la biotechnologie marine, également connue sous le nom de biotechnologie bleue, où ils sont utilisés pour développer des produits et des technologies utilisant les ressources marines. La présence du cycle 3,6-anhydro dans les carraghénanes contribue à leur complexité structurale et à leurs propriétés multifonctionnelles, ce qui les rend adaptés à diverses applications biotechnologiques .
Applications dans l'industrie alimentaire
Dans l'industrie alimentaire, les carraghénanes contenant du this compound sont utilisés pour leurs propriétés gélifiantes, épaississantes et stabilisantes. Ils sont couramment utilisés comme additifs alimentaires pour améliorer la texture et la consistance d'une large gamme de produits, notamment les produits laitiers, la viande et les alternatives végétales .
Applications pharmaceutiques
La biocompatibilité et les caractéristiques physicochimiques des carraghénanes permettent leur utilisation dans les formulations pharmaceutiques. Ils peuvent être transformés en oligosaccharides de faible poids moléculaire avec du this compound, qui présentent des propriétés pharmacologiques prometteuses telles que des activités antitumorales, anti-inflammatoires et antivirales .
Industrie cosmétique
Les carraghénanes, en raison de leurs propriétés émulsifiantes et stabilisantes, trouvent des applications dans l'industrie cosmétique. Les produits contenant des dérivés de this compound sont utilisés dans les soins de la peau et les produits de beauté pour améliorer la texture et donner une sensation de douceur .
Conversion biocatalytique
La conversion enzymatique des carraghénanes pour produire du this compound est une méthode durable pour générer des produits chimiques à valeur ajoutée. Ce processus implique l'utilisation de nouvelles activités sulfatasiques combinées à d'autres enzymes carraghénolytiques, facilitant la production de ce composé à partir de matières premières d'algues rouges .
Recherche biomédicale
En recherche biomédicale, les produits de dégradation enzymatique des carraghénanes, qui comprennent le this compound, sont étudiés pour leurs activités biologiques et physiologiques. Ces activités ont des applications thérapeutiques potentielles, contribuant au développement de nouveaux traitements médicaux .
Résistance enzymatique industrielle
L'introduction de la liaison 3,6-anhydro dans les polysaccharides comme les carraghénanes entraîne une diminution de la viscosité et une augmentation de la résistance aux enzymes hydrolytiques. Cette propriété est bénéfique dans les processus industriels où la résistance enzymatique est requise .
Production de bioéthanol
Les enzymes carraghénases, qui dégradent les carraghénanes pour produire du this compound, ont également des applications liées à la production de bioéthanol. La dégradation enzymatique de ces polysaccharides peut être utilisée dans la production de biocarburants, contribuant à des solutions énergétiques durables .
Safety and Hazards
3,6-Anhydro-D-glucose may cause respiratory tract irritation . It may be harmful if absorbed through the skin and may cause skin irritation . It may also cause eye irritation and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Mécanisme D'action
Target of Action
3,6-Anhydro-D-glucose, also known as 3,6-Anhydroglucose, primarily targets polysaccharides such as α-D-glucans . These glucans play a crucial role in various biological processes, including energy storage and cell signaling .
Mode of Action
The compound interacts with its targets through a process that involves the introduction of a 3,6-anhydro linkage into a D-glucosyl residue . This process involves sulfation of the O-6 position with a dimethylsulfoxide-sulfur trioxide complex, followed by an alkali treatment of the resulting partially sulfated glucan .
Biochemical Pathways
The introduction of the 3,6-anhydro linkage into the glucans affects their physical properties and makes them resistant to the action of hydrolytic enzymes . This resistance to enzymatic hydrolysis can affect various biochemical pathways, particularly those involving the breakdown of polysaccharides .
Pharmacokinetics
The compound’s resistance to enzymatic hydrolysis suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The introduction of the 3,6-anhydro linkage results in a decrease in the viscosity of the original polysaccharides . Additionally, hydrolysis of the 3,6-anhydro glucans with dilute acid affords several oligosaccharides whose reducing end is this compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of alkali during the sulfation process is crucial for the introduction of the 3,6-anhydro linkage . Additionally, the compound’s resistance to enzymatic hydrolysis suggests that it may retain its activity in environments with high enzyme concentrations .
Analyse Biochimique
Cellular Effects
3,6-Anhydro-D-glucose influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its presence in polysaccharides can affect the cellular uptake and utilization of these molecules. For instance, the resistance to hydrolytic enzymes can lead to altered metabolic fluxes within the cell, impacting energy production and storage . Additionally, this compound may modulate gene expression related to carbohydrate metabolism, further influencing cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in metabolic pathways and enzyme activities. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a noticeable biological response. At high doses, there may be toxic or adverse effects, including disruptions in normal cellular metabolism and potential cytotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as 3,6-anhydro-D-galactose dehydrogenase, which catalyzes its conversion to other metabolites . This compound can affect metabolic fluxes by altering the levels of intermediates in glycolysis and other pathways. The presence of this compound can lead to changes in the overall metabolic profile of cells, influencing energy production and storage.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its availability for metabolic processes. The distribution of this compound within tissues can affect its localization and accumulation, impacting its biological activity .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on cellular functions. Targeting signals and post-translational modifications may direct it to particular organelles, such as the endoplasmic reticulum or mitochondria. This localization can influence its activity and function, as well as its interactions with other biomolecules .
Propriétés
IUPAC Name |
(2R)-2-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYRMLAWNVOIEX-SLPGGIOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O1)[C@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901314861 | |
| Record name | 3,6-Anhydro-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7625-23-2 | |
| Record name | 3,6-Anhydro-D-glucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7625-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Anhydroglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Anhydro-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901314861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



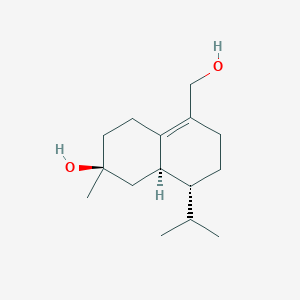
![11-Cyclohexyl-12-oxa-1,8,11-triazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8-tetraene](/img/structure/B1256795.png)
![2-[[[4-[(3-methylanilino)-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]acetic acid (phenylmethyl) ester](/img/structure/B1256796.png)
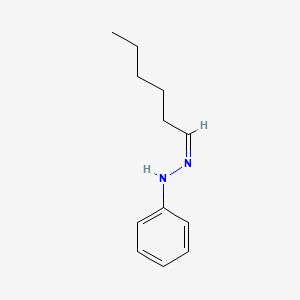
![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(3,4-dimethoxyphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1256800.png)
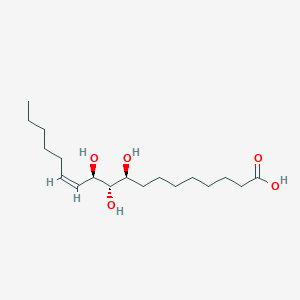
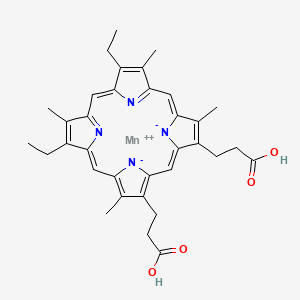
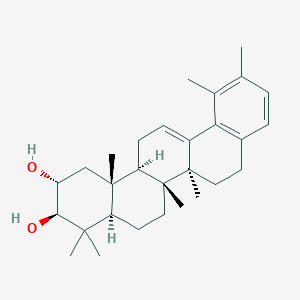
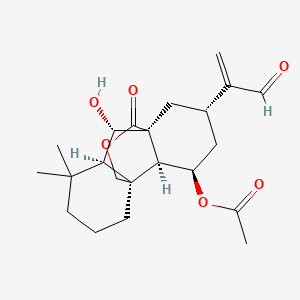
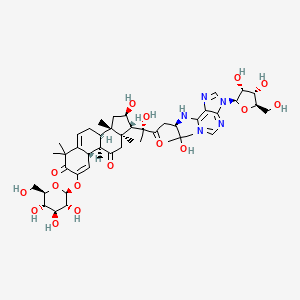
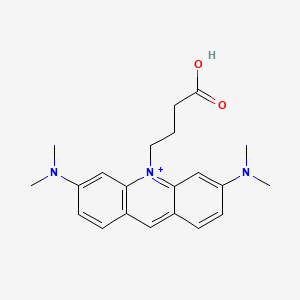
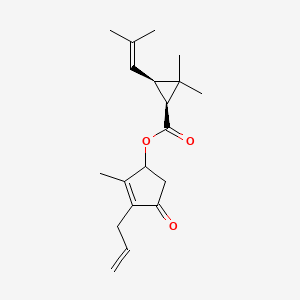
![(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1256814.png)
